3-(2-chlorophenyl)-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-5-carboxamide
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Description
Scientific Research Applications
Alzheimer's Disease Research
Compounds similar to 3-(2-chlorophenyl)-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-5-carboxamide have been studied for their potential in Alzheimer's disease research. A study by Saeedi et al. (2020) on arylisoxazole‐chromenone carboxamides, which share structural similarities, found significant cholinesterase inhibitory activity. These compounds also exhibited neuroprotectivity and metal chelating abilities, key factors in Alzheimer's disease progression (Saeedi et al., 2020).
Antimicrobial Activity
Research by Desai et al. (2011) on clubbed quinazolinone and 4-thiazolidinone derivatives demonstrated antimicrobial activities against various bacteria and fungi. These derivatives include compounds with structural elements similar to this compound (Desai et al., 2011).
Anticancer Research
Katariya et al. (2021) synthesized compounds related to this compound, demonstrating anticancer activity against various cancer cell lines. These studies highlight the potential utility of these compounds in overcoming microbial resistance to pharmaceutical drugs (Katariya et al., 2021).
Synthesis and Bioevaluation as Antimicrobial Agents
A study on the synthesis of new derivatives of pyrrole, which included compounds similar to this compound, indicated significant anti-staphylococcus and antifungal activities (Biointerface Research in Applied Chemistry, 2020).
Synthesis and Antidepressant Activity
J. Kumar et al. (2017) researched compounds structurally related to this compound, assessing their antidepressant and antianxiety activities in mice. This study demonstrates the potential neurological applications of these compounds (J. Kumar et al., 2017).
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3/c21-16-9-5-4-8-15(16)18-11-19(27-24-18)20(25)22-12-14-10-17(23-26-14)13-6-2-1-3-7-13/h1-11H,12H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFDJRXLZFWIAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)C3=CC(=NO3)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.